![molecular formula C25H19N3O2 B2665390 N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 2034561-90-3](/img/structure/B2665390.png)

N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

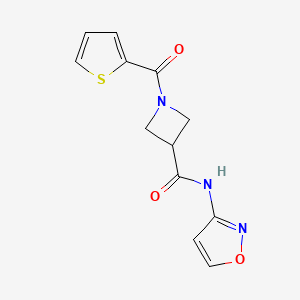

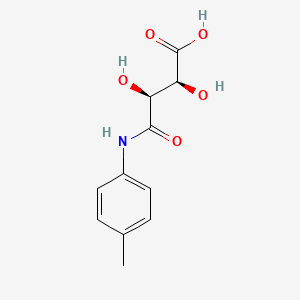

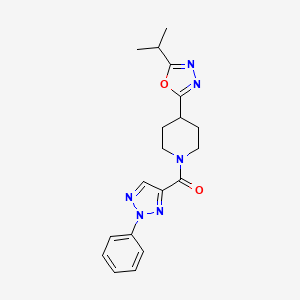

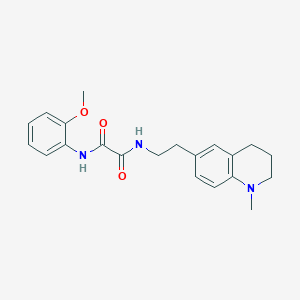

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains a bipyridine and xanthene moiety. Bipyridines are aromatic compounds containing two pyridine rings . Xanthenes are tricyclic compounds that are well-known in dye chemistry .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bipyridine and xanthene moieties. For example, bipyridines are known to participate in various types of reactions, including coordination to transition metals .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be influenced by factors such as its size, shape, charge distribution, and the presence of functional groups . These properties can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis.Scientific Research Applications

- Bipyridine derivatives serve as essential ligands in transition-metal catalysis. Their coordination with metal centers facilitates various chemical reactions, including cross-coupling reactions (such as Suzuki, Negishi, and Stille coupling) and homocoupling reactions (like Ullmann and Wurtz coupling) .

- Bipyridine-based molecules are employed as photosensitizers in photodynamic therapy (PDT). These compounds absorb light and transfer energy to surrounding molecules, leading to the generation of reactive oxygen species that can selectively destroy cancer cells .

- Supramolecular chemistry involves the assembly of large, complex structures from smaller molecular components. Bipyridine derivatives play a crucial role in creating supramolecular architectures .

- Bipyridine-containing compounds often exhibit biological activity. Researchers explore their potential as drug candidates or probes for biological studies .

- Viologens are redox-active compounds with applications in electrochromic devices, sensors, and batteries. Bipyridine derivatives, including our compound of interest, can serve as viologens .

- Electrochemical synthesis methods offer green and efficient routes for compound preparation. Researchers explore electrochemical approaches for bipyridine synthesis .

Transition-Metal Catalysis Ligands

Photosensitizers

Supramolecular Architectures

Biologically Active Molecules

Viologens

Electrochemical Methods

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2/c29-25(28-15-17-11-13-27-21(14-17)18-6-5-12-26-16-18)24-19-7-1-3-9-22(19)30-23-10-4-2-8-20(23)24/h1-14,16,24H,15H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVWCNUBSTUYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)

![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)

![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)

![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)

![2-(4-Methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2665316.png)

![4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2665317.png)

![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2665318.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)

![N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2665322.png)

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)